molecular formula C13H7Cl5O B8487917 4-Methoxy-2,2',4',5,5'-pentachlorobiphenyl CAS No. 60082-98-6

4-Methoxy-2,2',4',5,5'-pentachlorobiphenyl

Cat. No. B8487917
M. Wt: 356.5 g/mol
InChI Key: ASLFDTHUPXIGPF-UHFFFAOYSA-N
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Patent
US06204005B1

Procedure details

To a suspension of 2,4,5-trichloroaniline (1.96 g, 10 mmol) in 30 mL 35% H2SO4 in an ice/salt bath (below 0° C.) was added a solution of sodium nitrite (0.828 mg, 12 mmol) in 50 ml cold distilled water. The yellow mixture was allowed to stir below 0° C. for 45 minutes at which time it was added to a vigorously stirred solution of 2,5-dichloroanisole (1.76 g, 10 mmol) in 100 mL CCl4 below 0° C. Saturated sodium acetate solution was added until a pH≧7 was obtained. The resulting mixture was allowed to warm to room temperature, then stirred 18 h. The reaction was extracted with several portions of CH2Cl2 and the combined organic layers were dried with anhydrous Na2SO4, filtered, then concentrated to a heavy oil. The oil was distilled (150-200° C., 0.2 mm Hg) through a Kugelrhor apparatus to yield 0.8 g of a dark yellow oil. The distillate was further purified via flash chromatography (silica gel, hexane eluent). Fraction 1 (40 mg; Rf=0.38; GC retention time=16.32 minutes) was identified as 2,2′,4′,5,5′-pentachloro-6-methoxybiphenyl. Fraction 2 (262 mg, 7.4% yield; Rf=0.33) was found to contain 2,5,2′,4′,5′-pentachloro-3-methoxy and 2,5,2′,4′,5′-pentachloro-4-methoxybiphenyl in a 17:83 ratio as determined by GC (RT=17.58, 17.75 minutes respectively) and NMR analyses.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.828 mg
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
7.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1N.N([O-])=O.[Na+].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=1[O:23][CH3:24].C([O-])(=O)C.[Na+]>OS(O)(=O)=O.C(Cl)(Cl)(Cl)Cl>[Cl:22][C:19]1[CH:18]=[C:17]([O:23][CH3:24])[C:16]([Cl:15])=[CH:21][C:20]=1[C:3]1[CH:5]=[C:6]([Cl:10])[C:7]([Cl:9])=[CH:8][C:2]=1[Cl:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.828 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir below 0° C. for 45 minutes at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
cold distilled water
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
stirred 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with several portions of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a heavy oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled (150-200° C., 0.2 mm Hg) through a Kugelrhor apparatus

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)Cl)C1=C(C=C(C(=C1)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 7.4%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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